N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride
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Overview
Description
N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride is a versatile chemical compound known for its unique properties and applications in various fields of scientific research. This compound is particularly valued for its role in catalysis and organic synthesis, making it a significant player in drug development and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride can be synthesized through several methods. One common approach involves the reaction of aniline with dimethylamine and sulfur dioxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity compound for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions are common, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of catalysts like palladium or platinum to facilitate the reaction.
Major Products
The major products formed from these reactions include various sulfonyl and amine derivatives, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, aiding in the formation of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It plays a role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular processes. This modulation is often achieved through the formation of covalent bonds or non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A tertiary amine used in the synthesis of dyes and pigments.
N,N-Diethylaniline: Similar to N,N-Dimethylaniline but with ethyl groups instead of methyl groups.
N-Methylaniline: A simpler derivative with one methyl group attached to the nitrogen atom.
Uniqueness
N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride stands out due to its unique sulfonimidoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific catalytic or synthetic capabilities.
Properties
IUPAC Name |
N-(dimethylaminosulfonimidoyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS.ClH/c1-11(2)13(9,12)10-8-6-4-3-5-7-8;/h3-7H,1-2H3,(H2,9,10,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRBIHBCPGLTNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=N)(=O)NC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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